3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol
Description
The compound 3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol is a complex azo dye derivative characterized by:
- A naphthalene-1,5-disulfonic acid backbone with two diazenyl (azo) linkages.
- A carbamoylamino (-NH-C(O)-NH-) bridge connecting two methyl-substituted phenyl rings.
- A 4,8-disulfonaphthalen-2-yl group, enhancing hydrophilicity and electronic conjugation.
- A counterion/co-component, 2-[2-hydroxyethyl(methyl)amino]ethanol, a tertiary amine alcohol that modulates solubility and ionic interactions.
This structure suggests applications in high-performance dyes, sensors, or photochemical systems due to its extended π-conjugation and polar sulfonic acid groups .
Properties
CAS No. |
72987-23-6 |
|---|---|
Molecular Formula |
C55H80N10O21S4 |
Molecular Weight |
1345.5 g/mol |
IUPAC Name |
3-[[4-[[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C35H28N6O13S4.4C5H13NO2/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;4*1-6(2-4-7)3-5-8/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);4*7-8H,2-5H2,1H3 |
InChI Key |
OAUWIDSNLFIYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)O)C(=C5)S(=O)(=O)O.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO.CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the sulfonation of naphthalene to introduce sulfonic acid groups. This is typically achieved using oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent . The diazenyl linkages are introduced through azo coupling reactions, which involve the reaction of diazonium salts with aromatic compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: The diazenyl linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and enzymes. The diazenyl linkages can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Structural Analogues of Azo-Naphthalene Sulfonates
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
- Solubility: The target compound’s four sulfonic acid groups and ethanol-derived counterion grant superior water solubility compared to non-ionic analogues (e.g., 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid) .
- Optical Properties : Extended conjugation from dual azo linkages and disulfonaphthalene groups shifts λₐᵦₛ to longer wavelengths (~500–600 nm) versus simpler phenyl-azo derivatives (~450–480 nm) .
- Thermal Stability: Carbamoylamino bridges and sulfonic acid groups improve thermal resilience (decomposition >250°C) compared to sulfonamide-linked compounds (e.g., CAS 6844-74-2, decomposes at ~200°C) .
Role of the 2-[2-hydroxyethyl(methyl)amino]ethanol Component
This tertiary amine alcohol differs from common counterions (e.g., Na⁺ in trisodium salts) by:
- Solubility Modulation : Acts as a polar protic solvent enhancer, improving solubility in mixed aqueous-organic systems compared to purely ionic salts .
- pH Buffering : The hydroxyl and amine groups stabilize the compound in neutral to mildly acidic conditions, unlike sodium salts, which may precipitate in acidic media .
Computational and Spectroscopic Insights
- DFT Studies: Comparative DFT analyses (e.g., on acetamide-azo analogues) show that carbamoylamino groups in the target compound increase planarity and intramolecular charge transfer, enhancing molar absorptivity .
- IR and NMR Data: Sulfonic acid S=O stretches (1250–1150 cm⁻¹) and azo N=N stretches (~1450 cm⁻¹) align with trisodium analogues, but the ethanol component introduces broad O-H stretches (~3400 cm⁻¹) absent in inorganic salts .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
